2-(Diallylamino)ethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diallylamino)ethanethiol is an organic compound with the molecular formula C8H15NS. It is characterized by the presence of a thiol group (-SH) and a diallylamino group (-N(CH2CH=CH2)2).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diallylamino)ethanethiol typically involves the reaction of diallylamine with ethylene disulfide through a mercaptoethylation reaction. This process is followed by the oxidation of the obtained thiol to disulfide using dimethylsulfoxide as an oxidizing agent .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of standard organic synthesis techniques, including the use of appropriate catalysts and reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-(Diallylamino)ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Addition: The double bonds in the allyl groups can undergo addition reactions.
Common Reagents and Conditions:
Oxidation: Dimethylsulfoxide (DMSO) is commonly used as an oxidizing agent.
Substitution: Halides and other electrophiles can react with the amino group.
Addition: Catalysts such as palladium or platinum can facilitate addition reactions at the double bonds.
Major Products Formed:
Disulfides: Formed from the oxidation of the thiol group.
Substituted Amines: Resulting from nucleophilic substitution reactions.
Addition Products: Formed from reactions at the double bonds.
Scientific Research Applications
2-(Diallylamino)ethanethiol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers and as a curing agent in epoxy resins
Mechanism of Action
The mechanism of action of 2-(Diallylamino)ethanethiol involves its interaction with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The diallylamino group can participate in nucleophilic substitution reactions, affecting the activity of enzymes and other biomolecules .
Comparison with Similar Compounds
- 2-(Diethylamino)ethanethiol
- 2-(Dimethylamino)ethanethiol
- 2-(Cyclohexylamino)ethanethiol
Comparison: 2-(Diallylamino)ethanethiol is unique due to the presence of allyl groups, which provide additional reactivity through double bonds. This distinguishes it from other similar compounds that may lack these reactive sites. The presence of the thiol group also allows for specific interactions with thiol-reactive reagents and biomolecules .
Properties
CAS No. |
5842-11-5 |
---|---|
Molecular Formula |
C8H15NS |
Molecular Weight |
157.28 g/mol |
IUPAC Name |
2-[bis(prop-2-enyl)amino]ethanethiol |
InChI |
InChI=1S/C8H15NS/c1-3-5-9(6-4-2)7-8-10/h3-4,10H,1-2,5-8H2 |
InChI Key |
MUNCUGLIPQTLKH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CCS)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.